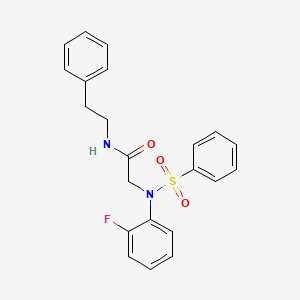![molecular formula C21H26N4O2S B4917153 [6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone](/img/structure/B4917153.png)
[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the 4-ethylphenyl and 2-methoxyethylpiperazinyl groups. Common reagents used in these reactions include various halogenated intermediates, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinyl moiety, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research .
Applications De Recherche Scientifique
[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of [6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and overall chemical properties.
Caffeine: Although structurally different, caffeine shares some biological activity similarities, such as its interaction with receptors in the central nervous system.
Uniqueness
What sets [6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications .
Propriétés
IUPAC Name |
[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-3-16-4-6-17(7-5-16)18-14-25-19(15-28-21(25)22-18)20(26)24-10-8-23(9-11-24)12-13-27-2/h4-7,14-15H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPBUBDUCWXLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(Pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide](/img/structure/B4917070.png)

![4-(4-bromophenyl)-1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinol](/img/structure/B4917081.png)
![ETHYL 2-{2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4917087.png)
![[4-(5,6-Dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate](/img/structure/B4917095.png)


![8-methyl-3-phenyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4917130.png)
![(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4917131.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-chlorobenzyl)piperazine](/img/structure/B4917132.png)
![2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B4917139.png)
![Methyl 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]propanoate](/img/structure/B4917142.png)

![2,4-dichloro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide](/img/structure/B4917162.png)
